Methyl 4-azido-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 4-azido-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate involves several steps. One common method includes the reaction of a cyclopropylamine derivative with an azide source under controlled conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and may involve catalysts or reagents like sodium acetate (NaOAc) and tin(II) chloride (SnCl2)
Chemical Reactions Analysis
Methyl 4-azido-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN3) or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 4-azido-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action for Methyl 4-azido-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate involves its azide group, which can undergo cycloaddition reactions with alkynes to form triazoles. This reaction is commonly used in click chemistry, a powerful tool for bioconjugation and molecular labeling . The compound’s molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Methyl 4-azido-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate can be compared to other azido-containing compounds, such as:
This compound: Similar in structure but may have different substituents or functional groups.
Azidoalkanes: These compounds also contain azide groups and are used in similar click chemistry applications.
Cyclopropylamines: These compounds share the cyclopropylamine moiety and are used in various synthetic and research applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile reactivity and application in diverse research fields.
Properties
IUPAC Name |
methyl 4-azido-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-16-9(15)7-4-6(11-12-10)8(14)13(7)5-2-3-5/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQUQWFXSVTCQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C(=O)N1C2CC2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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